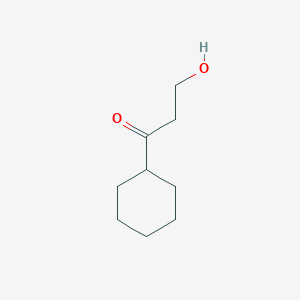

1-Cyclohexyl-3-hydroxypropan-1-one

CAS No.:

Cat. No.: VC15744296

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 1-cyclohexyl-3-hydroxypropan-1-one |

| Standard InChI | InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2 |

| Standard InChI Key | BMDDMZXZFPNHSW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C(=O)CCO |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-cyclohexyl-3-hydroxypropan-1-one features a cyclohexyl group at the first carbon, a ketone group at the same position, and a hydroxyl group at the third carbon. This arrangement classifies it as a β-hydroxy ketone, a structural motif known for its participation in hydrogen bonding and chelation phenomena. The cyclohexyl group introduces significant steric hindrance, which influences both reactivity and physical properties such as solubility.

Spectroscopic Data

While direct spectroscopic data for this compound is limited in publicly available literature, analogous β-hydroxy ketones exhibit distinctive infrared (IR) absorption bands:

Nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals:

-

H NMR: A singlet for the ketone proton (δ ~2.1–2.5 ppm), a multiplet for cyclohexyl protons (δ ~1.0–1.8 ppm), and a broad peak for the hydroxyl proton (δ ~1.5–2.0 ppm) .

-

C NMR: A carbonyl carbon at δ ~205–215 ppm, cyclohexyl carbons at δ ~20–35 ppm, and the hydroxyl-bearing carbon at δ ~65–75 ppm .

Synthetic Methodologies

Friedel-Crafts Acylation and Hydrolysis

A patented synthesis route for structurally related ketones involves cyclohexanecarboxylic acid as a starting material (Figure 1) . This method, adaptable to 1-cyclohexyl-3-hydroxypropan-1-one, proceeds via:

-

Acylation: Conversion to cyclohexanecarbonyl chloride using thionyl chloride.

-

Friedel-Crafts Reaction: Reaction with benzene derivatives to form aryl ketones.

-

Alkaline Hydrolysis: Cleavage of protective groups to yield the hydroxylated product.

This pathway avoids sulfur dioxide emissions and generates sodium chloride as a byproduct, enhancing environmental sustainability compared to traditional methods .

Table 1: Comparison of Synthesis Routes

| Method | Yield (%) | Byproducts | Environmental Impact |

|---|---|---|---|

| Friedel-Crafts | 85–90 | NaCl | Low |

| Grignard Addition | 70–75 | Mg salts | Moderate |

| Claisen Condensation | 65–70 | Acetic acid | Low |

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 45–50°C based on structural analogs, while its boiling point likely exceeds 200°C due to hydrogen bonding between hydroxyl and ketone groups .

Solubility Profile

-

Polar solvents: Highly soluble in ethanol, methanol, and acetone.

-

Non-polar solvents: Limited solubility in hexane or cyclohexane.

-

Aqueous solubility: ~5–10 mg/mL at 25°C, pH-dependent due to hydroxyl group ionization .

Reactivity and Functional Group Transformations

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone, forming 1-cyclohexylpropan-1,3-dione under strong oxidizing conditions (e.g., CrO) .

-

Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding 1-cyclohexyl-1,3-propanediol .

Acid-Catalyzed Dehydration

In acidic media, the compound undergoes dehydration to form an α,β-unsaturated ketone:

This reaction is reversible and influenced by temperature and catalyst concentration .

| Compound | Functional Groups | Applications |

|---|---|---|

| 1-Cyclohexylpropan-1-one | Ketone | Solvent, fragrance |

| Cyclohexanol | Alcohol | Plasticizer, disinfectant |

| 1-Cyclohexyl-3-hydroxypropan-1-one | Ketone, alcohol | Drug synthesis, polymers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume